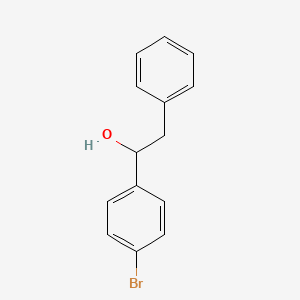
1-(4-Bromophenyl)-2-phenylethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-phenylethan-1-ol is a compound that can be associated with various chemical reactions and has potential applications in the synthesis of complex organic molecules. While the specific compound is not directly mentioned in the provided papers, the related chemical structures and reactions can give insights into its properties and potential synthetic pathways.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the cascade reaction of o-iodobiphenyls with o-bromobenzyl alcohols to afford polycyclic aromatic hydrocarbons . Similarly, bromide-mediated C-H bond functionalization has been used for the intermolecular annulation of phenylethanone derivatives with alkynes, leading to the formation of polysubstituted 1-naphthols . These methods suggest potential pathways for the synthesis of 1-(4-Bromophenyl)-2-phenylethan-1-ol through palladium-catalyzed coupling or bromide-mediated annulation.
Molecular Structure Analysis
The molecular structure of related compounds can be quite complex, with examples including zwitterionic forms with strong intramolecular hydrogen bonds and compounds exhibiting non-classical hydrogen bonds and π-π interactions . These structural features are important as they can influence the reactivity and physical properties of the molecules.
Chemical Reactions Analysis
Chemical reactions involving bromophenyl compounds can include the formation of unsymmetrically disubstituted benzenes through Pd(0)-catalyzed cross-coupling reactions . Additionally, cyclization reactions can convert certain intermediates into more complex structures . These reactions are indicative of the versatility of bromophenyl compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be deduced from their crystal structures and molecular conformations. For instance, the crystal structure of a related compound revealed a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring . Intermolecular hydrogen bonds and π interactions are also common, contributing to the stability of the crystal structures . These properties are crucial for understanding the behavior of 1-(4-Bromophenyl)-2-phenylethan-1-ol in different environments and its potential applications.
Aplicaciones Científicas De Investigación
Molecular Electronics
1-(4-Bromophenyl)-2-phenylethan-1-ol and similar compounds serve as precursors for molecular wires in electronics. Aryl bromides like 4-bromophenyl tert-butyl sulfide are key building blocks for creating these molecular structures, which are essential in the development of advanced electronic devices (Stuhr-Hansen et al., 2005).
Synthetic Chemistry
This compound is involved in the synthesis of various chemical derivatives. For example, in the synthesis of mono- and dibromo-derivatives of 1-phenylpyrazol-3-ol, compounds similar to 1-(4-Bromophenyl)-2-phenylethan-1-ol play a crucial role (Nedzelskytė et al., 2007).
NMR Spectroscopy
In NMR spectroscopy, chiral esters of 2-phenylethan-1-ol have been used to differentiate prochiral and homoprochiral protons. This application is significant in structural analysis and chemical research (Coxon et al., 2001).
Green Chemistry
1-(4-Bromophenyl)-2-phenylethan-1-ol is used in solvent-free Wittig reactions, which are part of green chemistry initiatives. These reactions are environmentally friendly and reduce the use of harmful solvents (Leung & Angel, 2004).
Polymer Science
This compound is also involved in the study of polysulfides in polymer science. Its derivatives are used to understand the properties and behaviors of polysulfide polymers, which are crucial in various industrial applications (Ganesh & Kishore, 1995).
Liquid-Liquid Equilibrium Studies
In chemical engineering, the liquid-liquid equilibrium (LLE) of 2-phenylethan-1-ol and its derivatives is studied to understand their interactions with various solvents. This research is crucial for process optimization in chemical industries (Alonso Tristán et al., 2018).
Nonlinear Optical Properties
The study of nonlinear optical properties of certain derivatives of 1-(4-Bromophenyl)-2-phenylethan-1-ol has implications in advanced optical materials and photonic technologies (D’silva et al., 2012).
Catalysis
This compound is also significant in catalysis research. Its derivatives are used in oxidative bromination reactions, contributing to advancements in synthetic chemistry and catalysis (Maurya et al., 2014).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,14,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLIIPKJJWWRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-phenylethan-1-ol | |
CAS RN |
20498-64-0 |
Source


|
| Record name | 1-(4-bromophenyl)-2-phenylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



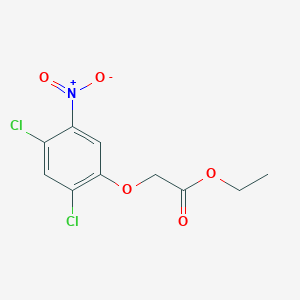
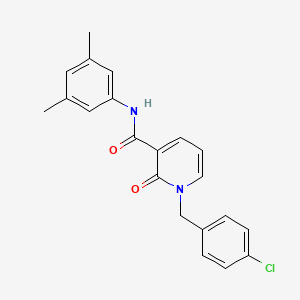
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)

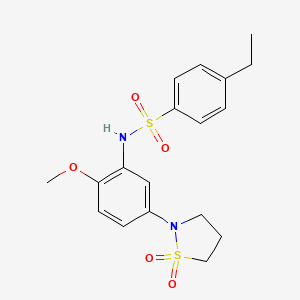
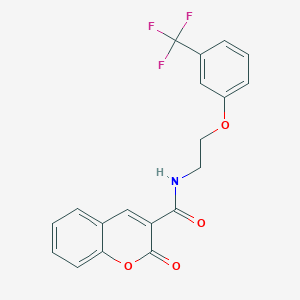
![tert-butyl [2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2529882.png)
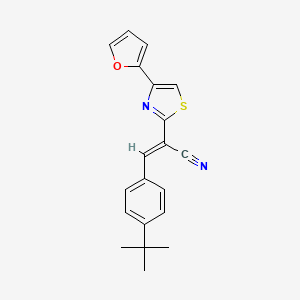
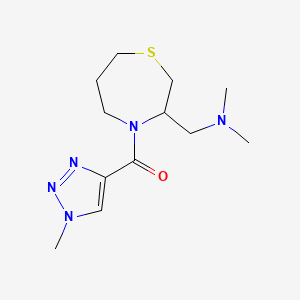

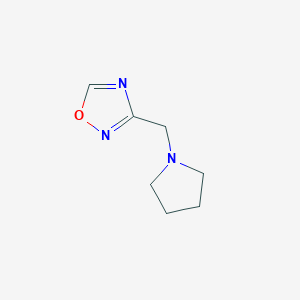
![2-[(2-Methylphenyl)amino]acetohydrazide](/img/structure/B2529892.png)